molecular formula C19H15Cl2NO2 B2980412 2,5-dichloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1706411-41-7

2,5-dichloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No. B2980412
CAS RN: 1706411-41-7
M. Wt: 360.23
InChI Key: SDVIJWBAYYAPEU-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide group. They are widely used in the pharmaceutical industry and serve as an intermediate product in the synthesis of various therapeutic agents . The specific compound you mentioned, “2,5-dichloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide”, is a benzamide derivative with additional functional groups, including a naphthalene ring and hydroxyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Benzamides can participate in a variety of chemical reactions, including condensation, reduction, and addition reactions .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Research has been conducted on derivatives of naphthalene, such as the synthesis, characterization, and anticancer evaluation of certain naphthalene derivatives. These compounds have been evaluated for their anticancer properties, with some showing moderate activity against breast cancer cell lines. The synthesis involves a series of steps starting from o-phenylenediamine and naphthalene-1-acetic acid, leading to the formation of 1,3,4-oxadiazole derivatives with potential anticancer activity (Salahuddin et al., 2014).

Fluorescence Derivatization and Sensing

Another application is in the fluorescence derivatization of amino acids, where 3-(Naphthalen-1-ylamino)propanoic acid derivatives demonstrate strong fluorescence. These derivatives are useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH, indicating potential applications in bioimaging and fluorescence-based sensing (V. Frade et al., 2007).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit colorimetric sensing capabilities for fluoride anions. This sensing mechanism is based on a drastic color transition, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. Such compounds offer a practical approach for the naked-eye detection of fluoride anions in solutions, suggesting applications in environmental monitoring and analytical chemistry (E. A. Younes et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many benzamide derivatives exhibit biological activity and are used in the development of pharmaceuticals .

properties

IUPAC Name

2,5-dichloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c20-13-8-9-17(21)16(10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVIJWBAYYAPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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